3-Hydroxy-2-phenylcyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-phenylcyclopent-2-enone is a compound that belongs to the family of cyclopentenones, which are characterized by a five-membered ring with a ketone functional group and an enone system. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of cyclopentenone derivatives has been explored through various methods. One approach involves a one-pot three-component reaction catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound, which yields high product amounts and reduces reaction time . Another method describes a chemoenzymatic synthesis starting from 3-methoxycyclohex-2-en-1-one, leading to high enantiomeric excesses of 4-hydroxycyclohex-2-en-1-one . Additionally, the synthesis of enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide from meso-tartaric acid has been reported, with key steps including the Horner reaction and ozonolysis .
Molecular Structure Analysis
The molecular structure of cyclopentenone derivatives is characterized by the presence of a cyclopentane ring with an enone moiety. The absolute configuration of enantiomers can be determined through chiroptical properties and confirmed by X-ray analysis, as demonstrated in the synthesis of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide .
Chemical Reactions Analysis
Cyclopentenone derivatives undergo various chemical reactions, including [2+2] photocycloaddition reactions to yield functionalized bicyclo[3.2.0]heptanes . Conjugate addition-elimination reactions with magnesiocuprate reagents have been used to prepare terminally functionalized cyclopentenones, which are important intermediates in prostanoid synthesis . Acid-catalyzed transformations can lead to isomerizations and rearrangements, as seen in substituted 4-hydroxy-2-(prop-2-enyl)cyclopent-2-enones .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentenone derivatives are influenced by their functional groups and stereochemistry. These compounds typically exhibit reactivity associated with the enone system, which can be exploited in various synthetic transformations. The presence of hydroxy groups also imparts certain solubility characteristics and can participate in hydrogen bonding .
Scientific Research Applications
Synthesis and Chemical Reactions
3-Hydroxy-2-phenylcyclopent-2-enone serves as a precursor in various chemical syntheses. For instance, it undergoes one-pot, three-component synthesis involving aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound, demonstrating enhanced yields and reduced reaction times (Ya-li Song et al., 2015). This method highlights environmental friendliness and simplicity in work-up procedures. Another study elaborates on a novel synthesis method for 3-amino enones and 1,3-diketones, crucial for creating a wide range of compounds, starting from nitriles and bromoethanones, showcasing an alternative synthesis of avobenzone, a sunscreen ingredient (H. Rao & Nandurka Muthanna, 2015).
Crystallography and Structural Studies
Crystal structure analyses provide insights into the molecular configurations and potential applications of 3-Hydroxy-2-phenylcyclopent-2-enone derivatives. For example, the crystal structure of a derivative showed non-planar configurations, leading to molecular docking studies that revealed anticancer properties (M. Kokila et al., 2017). Additionally, crystallographic studies on enol forms of benzoylcyclohexanedione herbicides showcase intramolecular hydrogen bonding and structural motifs, contributing to the understanding of herbicide action mechanisms (Gihaeng Kang et al., 2015).
Biomass Conversion and Renewable Chemicals
Research has also explored the conversion of biomass into valuable chemicals using 3-Hydroxy-2-phenylcyclopent-2-enone derivatives. A study detailed a novel route for synthesizing renewable 1,3-cyclopentanediol from furfuryl alcohol, highlighting the potential of these compounds in producing polyurethane and other materials (Guangyi Li et al., 2016).
Natural Products and Pharmacological Applications
Endophytic fungi have been shown to produce 3-Hydroxy-2-phenylcyclopent-2-enone derivatives with potential as building blocks for organic syntheses and mild antimycobacterial activity (P. Chomcheon et al., 2006). These findings emphasize the diverse applications of 3-Hydroxy-2-phenylcyclopent-2-enone in scientific research, spanning from chemical synthesis and structural studies to renewable chemicals and pharmacological research.
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-2-phenylcyclopent-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNOZOOLCMJCQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560687 |
Source
|
Record name | 3-Hydroxy-2-phenylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-phenylcyclopent-2-enone | |
CAS RN |
5864-79-9 |
Source
|
Record name | 3-Hydroxy-2-phenylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.